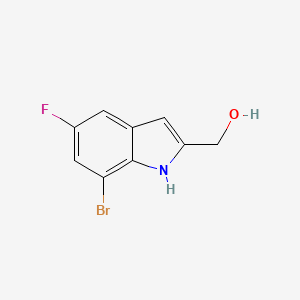

(7-bromo-5-fluoro-1H-indol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(7-bromo-5-fluoro-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-8-3-6(11)1-5-2-7(4-13)12-9(5)8/h1-3,12-13H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRLVRKJQOIKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1F)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2748631-68-5 | |

| Record name | (7-bromo-5-fluoro-1H-indol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 5 Fluoro 1h Indol 2 Yl Methanol

Retrosynthetic Analysis of the (7-Bromo-5-fluoro-1H-indol-2-yl)methanol Scaffold

A retrosynthetic analysis is crucial for devising a logical pathway to a target molecule by breaking it down into simpler, commercially available starting materials.

The this compound structure offers several points for logical disconnection. The most common strategies for disconnecting the indole (B1671886) core revolve around the bonds formed during classical indole syntheses or by severing the C2-substituent.

Functional Group Interconversion (FGI) and C-C Bond Disconnection: A primary retrosynthetic step involves the disconnection of the C2-methanol group. The alcohol can be traced back to the reduction of a more stable precursor, such as an ester or a carboxylic acid at the C2 position. For instance, this compound can be derived from ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate. This simplifies the synthesis to the formation of a C2-ester-substituted indole. This approach is well-documented, where indole-2-ylmethyl acetates are synthesized through the reduction of commercially available ethyl 1H-indole-2-carboxylates, followed by acetylation nih.gov.

Fischer Indole Synthesis Disconnection: The most powerful and widely used method for indole synthesis is the Fischer reaction. This disconnection breaks the N1-C2 and C3-C3a bonds of the indole ring. This approach leads to two key precursors: a substituted phenylhydrazine and a carbonyl compound. For the target molecule, this disconnection points to (2-bromo-4-fluorophenyl)hydrazine and a three-carbon carbonyl compound that can generate the C2-methanol and C3-H, such as hydroxyacetaldehyde or its synthetic equivalent. The Fischer indole synthesis proceeds by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a sci-hub.sesci-hub.se-sigmatropic rearrangement to yield the indole after elimination of ammonia nih.govwikipedia.org.

These two disconnections represent the most viable pathways. The Fischer synthesis approach is often preferred for constructing highly substituted indoles as it allows for the incorporation of the desired substitution pattern on the benzene (B151609) ring from the outset via the corresponding aniline or phenylhydrazine precursor.

Achieving the specific 5-fluoro and 7-bromo substitution pattern requires precise regiocontrol. Direct halogenation of the indole nucleus is often complicated by a lack of selectivity, with the C3 position being the most reactive towards electrophiles, followed by C5 and C2. Therefore, direct, late-stage halogenation of a pre-formed indole is challenging.

C5-Position Halogenation: The C5 position is electronically favored for electrophilic substitution. An efficient and highly regioselective C5-H direct iodination of indoles has been reported, which proceeds under mild, metal-free conditions via a radical pathway researchgate.net. While this method is for iodination, it highlights the feasibility of direct C5 functionalization. Copper-catalyzed reactions have also been developed for the regioselective C5-H alkylation of indoles bearing carbonyl functionalities at the C3 position nih.gov.

C7-Position Halogenation: Functionalization at the C7 position is significantly more difficult to achieve directly. This challenge is typically overcome by employing a directing group strategy. An efficient rhodium-catalyzed method has been developed for the selective C7 halogenation (including chlorination, bromination, and iodination) of N-pyrimidyl indolines researchgate.net. This strategy demonstrates excellent regioselectivity for C7 functionalization and is feasible at the gram scale. The N-pyrimidyl directing group can be subsequently removed to yield the C7-halogenated indole.

Given the challenges of sequential, direct halogenation on the indole ring, the most practical approach is to begin with a precursor that already contains the desired halogen pattern on the phenyl ring, as suggested by the Fischer indole synthesis disconnection.

Precursor Synthesis and Optimization for Indole Construction

The synthesis of appropriately substituted precursors is paramount, particularly for the Fischer indole synthesis route, which is the most promising pathway.

The key precursor for the Fischer synthesis of the target molecule is (2-bromo-4-fluorophenyl)hydrazine. The synthesis of this intermediate typically begins with the corresponding substituted aniline, 2-bromo-4-fluoroaniline.

The standard and most reliable method for converting an aniline to a phenylhydrazine involves a two-step process:

Diazotization: The primary aromatic amine (2-bromo-4-fluoroaniline) is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction forms a diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated HCl. Alternatively, the diazonium salt can be reacted with sodium sulfite to form a phenylhydrazodisulphonate, which is then hydrolyzed to yield the phenylhydrazine google.com.

This well-established sequence provides reliable access to the required polysubstituted phenylhydrazine intermediate, which is the cornerstone for constructing the target indole ring system.

With the (2-bromo-4-fluorophenyl)hydrazine in hand, the subsequent step is the Fischer indole synthesis. This reaction involves condensation with a suitable carbonyl partner, followed by acid-catalyzed cyclization.

The choice of the carbonyl component is critical for installing the C2-methanol group. A direct reaction with hydroxyacetaldehyde can be complicated by self-condensation. Therefore, a protected aldehyde or a precursor is typically used.

Using a Carbonyl Precursor: A common strategy is to use a compound like ethyl glyoxylate. The reaction of (2-bromo-4-fluorophenyl)hydrazine with ethyl glyoxylate would proceed through the Fischer synthesis to yield ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate.

Catalysts and Conditions: The Fischer indole synthesis requires an acid catalyst. Both Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective nih.govwikipedia.org. The choice of acid and solvent can significantly impact the reaction yield and needs to be optimized for the specific substrates.

The mechanism involves the in-situ formation of a phenylhydrazone, which tautomerizes to an enehydrazine. A sci-hub.sesci-hub.se-sigmatropic rearrangement then occurs, followed by rearomatization and cyclization with the elimination of an ammonia molecule to form the final indole ring nih.gov.

Below is a table summarizing typical catalysts used in the Fischer Indole Synthesis.

| Catalyst Type | Examples | Notes |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH) | Widely used, effective for a broad range of substrates. PPA is often used for less reactive substrates. wikipedia.org |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Useful for specific applications and can sometimes offer milder conditions or improved yields. nih.govwikipedia.org |

This method provides a robust and convergent route to the desired 7-bromo-5-fluoro-1H-indole-2-carboxylate scaffold.

Direct and Indirect Synthetic Routes to this compound

Based on the preceding analysis, both indirect (convergent) and direct (linear) synthetic routes can be proposed.

Indirect Synthetic Route (via Fischer Indole Synthesis): This is the most practical and recommended approach. It involves building the molecule from key precursors.

Preparation of Precursor: Synthesis of (2-bromo-4-fluorophenyl)hydrazine from 2-bromo-4-fluoroaniline via diazotization and subsequent reduction.

Fischer Indole Synthesis: Reaction of the substituted phenylhydrazine with ethyl glyoxylate in the presence of an acid catalyst (e.g., PPA) to form ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate.

Reduction: The final step is the reduction of the ester group at the C2 position to a primary alcohol. This is typically achieved with a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether). This reduction is generally high-yielding and specific for the ester group.

A summary of this proposed indirect route is presented in the table below.

| Step | Reactants | Reagents | Product |

| 1 | 2-Bromo-4-fluoroaniline | 1. NaNO₂, HCl2. SnCl₂, HCl | (2-Bromo-4-fluorophenyl)hydrazine |

| 2 | (2-Bromo-4-fluorophenyl)hydrazine, Ethyl glyoxylate | Acid Catalyst (e.g., PPA) | Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate |

| 3 | Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | LiAlH₄, THF | This compound |

Direct Synthetic Route (via Late-Stage Functionalization): A direct route involving the sequential functionalization of a simpler indole is theoretically possible but fraught with challenges regarding regioselectivity.

Starting Material: Begin with 5-fluoro-1H-indole.

C7-Bromination: Introduce a directing group on the indole nitrogen (e.g., a pyrimidyl group). Perform a directed C7-bromination using a rhodium catalyst and a bromine source like N-bromosuccinimide (NBS), as inspired by literature methods researchgate.net. This would be followed by the removal of the directing group.

C2-Functionalization: The final step would be the introduction of the hydroxymethyl group at the C2 position. This could be attempted via a C2-lithiation using a strong base like n-butyllithium, followed by quenching the anion with formaldehyde (H₂CO). The success of C2-lithiation can be sensitive to other substituents on the ring and the choice of N-protecting group.

While plausible on paper, the direct route is significantly more complex, likely lower-yielding, and would require extensive optimization for each step to control the regioselectivity, making the indirect Fischer synthesis approach far more synthetically valuable.

Adaptations of the Fischer Indole Synthesis for Halogenated Precursors

The Fischer indole synthesis, a venerable method discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus. wikipedia.orgyoutube.com The reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.orgyoutube.comalfa-chemistry.com

For the synthesis of this compound, the logical starting material would be (2-bromo-4-fluorophenyl)hydrazine. The presence of electron-withdrawing halogen substituents on the phenylhydrazine ring can hinder the reaction. youtube.com However, the reaction can still be driven to completion, often requiring stronger acidic conditions or higher temperatures. organic-chemistry.org

The general mechanism proceeds as follows:

Formation of the phenylhydrazone from (2-bromo-4-fluorophenyl)hydrazine and a suitable carbonyl compound. To achieve the 2-methanol group, a protected hydroxyacetone or a similar synthon would be required.

The hydrazone tautomerizes to its enamine form. alfa-chemistry.com

A researchgate.netresearchgate.net-sigmatropic rearrangement occurs under acidic conditions. alfa-chemistry.commdpi.com

Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. alfa-chemistry.com

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure. wikipedia.org A significant challenge in this approach is controlling the regioselectivity of the cyclization. The ortho-bromo substituent is expected to direct the cyclization to form the desired 7-bromoindole. A modification developed by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis and expands its scope. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis for Halogenated Indoles

| Feature | Description | Reference |

|---|---|---|

| Starting Materials | Halogenated phenylhydrazine (e.g., (2-bromo-4-fluorophenyl)hydrazine) and a ketone/aldehyde. | wikipedia.org |

| Catalysts | Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃). | wikipedia.orgalfa-chemistry.com |

| Key Intermediate | Phenylhydrazone, which isomerizes to an enamine. | alfa-chemistry.com |

| Mechanism Highlight | researchgate.netresearchgate.net-sigmatropic rearrangement. | mdpi.com |

| Challenges | Electron-withdrawing groups can decrease reactivity; potential for side products. | youtube.com |

Utility of the Larock Indole Synthesis and its Variations

The Larock indole synthesis, developed by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation reaction. wikipedia.orgsynarchive.com It provides a convergent route to 2,3-disubstituted indoles from the reaction of an ortho-haloaniline with a disubstituted alkyne. wikipedia.orgrsc.orgub.edu This method is particularly suitable for preparing highly substituted indoles, including those with halogen atoms.

To synthesize the target molecule, a 2-bromo-4-fluoroaniline would be coupled with an alkyne bearing a protected hydroxymethyl group, such as propargyl alcohol or its protected derivatives. The Larock reaction is known for its versatility regarding the alkyne component. wikipedia.org

The catalytic cycle generally involves:

Oxidative addition of the ortho-haloaniline to a Pd(0) complex. wikipedia.orgub.edu

Coordination and subsequent regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.orgub.edu

Intramolecular cyclization where the nitrogen atom displaces the halide on the palladium intermediate. wikipedia.org

Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. ub.edu

While the original conditions were developed for o-iodoanilines, the synthesis has been adapted for less reactive o-bromoanilines, often by employing more electron-donating phosphine ligands to facilitate the initial oxidative addition step. nih.gov The choice of base, solvent, and chloride salt additive (like LiCl) is crucial for optimizing the reaction yield and regioselectivity. wikipedia.org

Table 2: Typical Conditions for Larock Indole Synthesis

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂ | Facilitates the cross-coupling and cyclization. | wikipedia.orgsynarchive.com |

| Ligand | PPh₃, P(tBu)₃ | Modulates catalyst reactivity, especially for bromoanilines. | wikipedia.orgnih.gov |

| Base | K₂CO₃, Na₂CO₃ | Neutralizes acid formed during the reaction. | wikipedia.org |

| Additive | LiCl, n-Bu₄NCl | Influences the rate and yield of the reaction. | wikipedia.org |

| Solvent | DMF, Dioxane | Solubilizes reactants and catalyst. | nih.gov |

Palladium-Catalyzed Cyclization Strategies towards 2-Substituted Indoles

Beyond the Larock synthesis, a variety of other palladium-catalyzed cyclization strategies have been developed to construct 2-substituted indoles. acs.orgresearchgate.net A common approach involves the Sonogashira coupling of an ortho-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylaniline intermediate. nih.gov

For synthesizing this compound, the sequence would be:

Sonogashira Coupling: 1-amino-2-iodo-3-bromo-5-fluorobenzene would be reacted with a protected propargyl alcohol (e.g., 3-(tert-butyldimethylsilyloxy)-1-propyne) in the presence of a palladium catalyst and a copper(I) co-catalyst.

Cyclization: The resulting 2-alkynylaniline derivative undergoes a palladium-catalyzed intramolecular cyclization to form the indole ring. This step often requires a different set of conditions or catalysts to promote the cyclization over other potential side reactions. nih.gov

Functionalization of Indole-2-carboxylic Acids or Esters to Methanol (B129727) Derivatives

A highly convergent and common strategy for obtaining 2-hydroxymethyl indoles involves the reduction of the corresponding indole-2-carboxylic acid or its ester. This approach allows for the secure construction of the di-halogenated indole core first, followed by the functionalization at the C2 position.

The synthesis of the precursor, 7-bromo-5-fluoro-1H-indole-2-carboxylic acid, can be achieved through methods like the Fischer synthesis using a pyruvic acid derivative, followed by decarboxylation if necessary. alfa-chemistry.comsmolecule.com Once the indole-2-carboxylic acid or its corresponding ester (e.g., ethyl ester) is obtained, it can be reduced to the primary alcohol.

A standard and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). researchgate.net The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The high reactivity of LiAlH₄ ensures the complete reduction of the ester or carboxylic acid to the alcohol. Care must be taken to quench the reaction carefully, usually with a sequential addition of water and a base solution, to avoid side reactions and facilitate the workup. Other reducing agents may also be employed, but LiAlH₄ is often the most reliable for this type of reduction. researchgate.netgoogle.com

Purification and Isolation Techniques for Halogenated Indole Methanols

The purification of halogenated indole methanols, like this compound, is a critical step to obtain a product of high purity for subsequent applications. The presence of halogen atoms and the polar hydroxyl group influences the physical properties of the molecule, guiding the choice of purification method.

Commonly employed techniques include:

Column Chromatography: This is the most prevalent method for purifying indole derivatives. Silica gel is the standard stationary phase. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is effective. nih.gov The polarity of this compound makes it amenable to strong interaction with the silica, allowing for good separation from less polar impurities.

Recrystallization: If the crude product is obtained as a solid of reasonable purity, recrystallization can be an excellent final purification step. The choice of solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble or insoluble at all temperatures. mdpi.com Mixtures of solvents, such as ethyl acetate/hexane or dichloromethane/hexane, are often used to achieve the desired solubility profile.

Extraction: Liquid-liquid extraction is a fundamental part of the workup process to remove inorganic salts and highly polar or non-polar byproducts. nih.govmdpi.com Following the reduction of an indole-2-carboxylate, for instance, an aqueous workup is necessary to remove aluminum salts. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. mdpi.com

The progress of purification is typically monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired product during column chromatography and in assessing the purity after recrystallization.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-amino-2-iodo-3-bromo-5-fluorobenzene |

| 2-bromo-4-fluoroaniline |

| 3-(tert-butyldimethylsilyloxy)-1-propyne |

| 7-bromo-5-fluoro-1H-indole-2-carboxylic acid |

| Acetic acid |

| Aluminum trichloride |

| Ammonia |

| Boron trifluoride |

| Dichloromethane |

| Diethyl ether |

| Dimethylformamide (DMF) |

| Dioxane |

| Ethyl acetate |

| Hexane |

| Hydrochloric acid |

| Iron chloride |

| Lithium aluminum hydride (LiAlH₄) |

| Lithium chloride (LiCl) |

| Palladium(II) acetate (Pd(OAc)₂) |

| Phenylhydrazine |

| Phosphoric acid |

| Potassium carbonate (K₂CO₃) |

| Propargyl alcohol |

| Pyruvic acid |

| Sodium carbonate (Na₂CO₃) |

| Sulfuric acid |

| Tetrabutylammonium chloride (n-Bu₄NCl) |

| Tetrahydrofuran (THF) |

| Triphenylphosphine (PPh₃) |

| Tri-tert-butylphosphine (P(tBu)₃) |

| Zinc chloride (ZnCl₂) |

Chemical Reactivity and Derivatization Studies of 7 Bromo 5 Fluoro 1h Indol 2 Yl Methanol

Reactivity of the Bromo Substituent at C7 of the Indole (B1671886) Nucleus

The bromine atom at the C7 position of the indole ring is the primary site for derivatization due to the relative lability of the C-Br bond compared to the C-F bond. This reactivity is predominantly exploited through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C7-bromo substituent serves as an excellent handle for such transformations. nih.gov The general applicability of these reactions to bromoindoles suggests that (7-bromo-5-fluoro-1H-indol-2-yl)methanol would be a suitable substrate. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org It is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecules. nih.gov For the target compound, a Suzuki coupling could introduce new aryl or vinyl groups at the C7 position.

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage is the tolerance of most functional groups, making it highly effective for transformations on highly functionalized molecules. uwindsor.ca However, a significant drawback is the toxicity of the tin reagents. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl halide. Organozinc reagents are generally more reactive than organoboron or organotin compounds, which can be advantageous in certain cases.

Sonogashira Coupling: This method is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is co-catalyzed by palladium and copper(I) and requires a base, typically an amine. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes. beilstein-journals.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table presents generalized reaction schemes as applied to this compound, based on established methodologies for aryl bromides.

| Coupling Reaction | Reagents & Conditions | Product Type |

| Suzuki-Miyaura | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O) | 7-Aryl/Vinyl-5-fluoro-1H-indol-2-yl)methanol |

| Stille | R-Sn(Bu)₃, Pd catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., DMF, Toluene) | 7-Aryl/Vinyl-5-fluoro-1H-indol-2-yl)methanol |

| Negishi | R-ZnX, Pd or Ni catalyst | 7-Aryl/Alkyl-5-fluoro-1H-indol-2-yl)methanol |

| Sonogashira | Terminal Alkyne (R-C≡CH), Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N) | 7-Alkynyl-5-fluoro-1H-indol-2-yl)methanol |

Nucleophilic Aromatic Substitution (SNAr) Potential at the Bromo Position

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.govyoutube.com In this compound, the electron-withdrawing fluoro group is meta to the bromo leaving group.

While fluorine is strongly electronegative, its activating effect on SNAr reactions is most pronounced from the ortho and para positions. A meta-fluoro substituent has a less significant activating effect. researchgate.net Therefore, SNAr reactions at the C7-bromo position are expected to be challenging and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles. Cross-coupling reactions are generally a more viable and milder approach for functionalizing this position.

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org The C7-bromo group can undergo lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. documentsdelivered.com This reaction is generally very fast. wikipedia.org

For this compound, the acidic protons of the indole N-H and the methanol (B129727) O-H group must be considered. These protons would be readily deprotonated by the alkyllithium reagent. Therefore, more than two equivalents of the organolithium reagent would be required: the first two to deprotonate the acidic sites and a subsequent equivalent to perform the metal-halogen exchange. nih.gov Alternatively, the N-H and O-H groups can be protected prior to the exchange reaction.

The resulting 7-lithioindole intermediate is a potent nucleophile that can be trapped (quenched) with a wide variety of electrophiles to introduce diverse functional groups at the C7 position.

Table 2: Metal-Halogen Exchange and Electrophilic Quenching

| Step | Reagents & Conditions | Intermediate / Product |

| 1. Deprotonation & Exchange | >3 eq. t-BuLi or n-BuLi, THF, low temp. (e.g., -78 °C) | 7-Lithio-5-fluoro-1H-indol-2-yl)methanol dianion |

| 2. Electrophilic Quench | Electrophile (E⁺) | 7-E-5-fluoro-1H-indol-2-yl)methanol |

| Examples of Electrophiles (E⁺) | CO₂, DMF, R-CHO, D₂O | Carboxylic acid, Aldehyde, Alcohol, Deuterium |

Reactivity of the Fluoro Substituent at C5 of the Indole Nucleus

The fluoro substituent at the C5 position is considerably less reactive than the C7-bromo group. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it kinetically inert under many conditions. uni-wuerzburg.de Its influence is primarily electronic, though direct functionalization through C-F bond activation is a topic of ongoing research.

Electronic Effects of Fluorine on Indole Ring Reactivity

The fluorine atom exerts a powerful influence on the electronic properties of the indole ring, which stems from its high electronegativity. nih.gov This results in two opposing effects:

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density through the sigma bond network. This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to a non-fluorinated indole.

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This effect is weaker for fluorine compared to other halogens and is generally outweighed by the strong inductive withdrawal.

Considerations for C-F Bond Activation in Functionalization

Activating the highly stable C-F bond for the purpose of chemical synthesis is a significant challenge. uni-wuerzburg.de While methods for transition metal-mediated C-F bond activation exist, they often require specific, highly reactive catalysts, high temperatures, and carefully controlled conditions. nih.govresearchgate.net These reactions can also suffer from a lack of selectivity, especially in a molecule that possesses a much more reactive C-Br bond.

For this compound, any attempt to directly functionalize the C5 position via C-F activation would likely lead to preferential reaction at the C7-bromo position or other sites. Therefore, derivatization of the C5-fluoro position is not a practical synthetic route using standard methodologies. Synthetic strategies would typically involve installing the desired functionality at C5 prior to the formation of the indole ring.

Transformations of the Methanol Group at C2

The hydroxyl group at the C2 position of the indole ring is a versatile handle for a variety of chemical transformations. Its benzylic-like nature imparts a degree of reactivity that allows for oxidation, esterification, etherification, and conversion to halomethyl derivatives, which can subsequently undergo nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 7-bromo-5-fluoro-1H-indole-2-carbaldehyde, or the carboxylic acid, 7-bromo-5-fluoro-1H-indole-2-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the selective oxidation of 2-(hydroxymethyl)indoles to their corresponding aldehydes. Reagents such as manganese dioxide (MnO2) are commonly used for this transformation due to their high selectivity for benzylic and allylic alcohols.

Further oxidation of the intermediate aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents. libretexts.orgorgoreview.com The Jones reagent (CrO3 in aqueous sulfuric acid) is a classic and effective method for this conversion. libretexts.org Alternatively, milder conditions, such as those employing sodium chlorite (B76162) (NaClO2) or Oxone®, can also effect this transformation, often with greater functional group tolerance. organic-chemistry.orgresearchgate.net A variety of other reagents, including potassium permanganate (B83412) (KMnO4) and various metal-catalyzed aerobic oxidations, have also been reported for the oxidation of aldehydes to carboxylic acids. organic-chemistry.orgnih.gov

Table 1: Representative Oxidation Reactions of Indole-2-methanol Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-(Hydroxymethyl)indole | MnO₂ | Indole-2-carbaldehyde | General Knowledge |

| Indole-2-carbaldehyde | CrO₃, H₂SO₄, acetone | Indole-2-carboxylic acid | libretexts.org |

| Aldehydes | NaClO₂ | Carboxylic Acids | researchgate.net |

| Aldehydes | Oxone® | Carboxylic Acids | organic-chemistry.org |

This table presents generalized reactions for the indole-2-methanol scaffold, which are expected to be applicable to this compound.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. organic-chemistry.org Alternatively, for more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions. The esterification of α-hydroxycarboxylic acids has been successfully achieved using boric acid as a catalyst, a method that could potentially be adapted for this system. acs.org

Etherification of the C2-hydroxyl group can be accomplished through various methods. For instance, reaction with an alkyl halide in the presence of a base, such as sodium hydride (NaH), can yield the corresponding ether.

Table 2: Illustrative Esterification and Etherification Reactions

| Reaction Type | Reagent 1 | Reagent 2 | Product Type | Reference(s) |

| Esterification | Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | Ester | organic-chemistry.org |

| Esterification | Carboxylic Acid | DCC | Ester | organic-chemistry.org |

| Etherification | Alkyl Halide | Base (e.g., NaH) | Ether | researchgate.net |

This table provides general examples of esterification and etherification reactions applicable to the hydroxyl group of this compound.

Conversion to Halomethyl Derivatives (e.g., Chloromethyl, Bromomethyl)

The conversion of the C2-hydroxymethyl group to a halomethyl group transforms it into a good leaving group for subsequent nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used to synthesize the corresponding chloromethyl and bromomethyl derivatives, respectively. The synthesis of 2-(bromomethyl)indolines has been achieved via bromoaminocyclization of allyl anilines, suggesting that direct halogenation at the 2-methyl position of an indole is feasible. researchgate.net

Table 3: Halogenation of the C2-Hydroxymethyl Group

| Desired Product | Reagent | General Reaction | Reference(s) |

| (7-Bromo-5-fluoro-1H-indol-2-yl)methyl chloride | Thionyl Chloride (SOCl₂) | R-OH → R-Cl | researchgate.net |

| (7-Bromo-5-fluoro-1H-indol-2-yl)methyl bromide | Phosphorus Tribromide (PBr₃) | R-OH → R-Br | researchgate.net |

This table outlines common reagents for the conversion of the hydroxyl group to a halogen, which are expected to be effective for this compound.

Nucleophilic Substitution Reactions at the Benzylic Position

Once converted to a halomethyl derivative, the C2 position becomes susceptible to nucleophilic substitution. A wide range of nucleophiles, including amines, thiols, cyanides, and azides, can displace the halide to introduce new functional groups. These reactions typically proceed via an SN2 mechanism. The reactivity of the (indol-2-yl)methyl electrophile is crucial for the success of these transformations. researchgate.net

Reactivity of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is another key site for derivatization. N-Alkylation and N-acylation are common modifications that can significantly impact the biological properties of indole-containing molecules.

N-Alkylation and N-Acylation Reactions

The N-H proton of the indole can be removed by a base to generate an indolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted indoles. mdpi.comnih.gov Common bases used for this purpose include sodium hydride (NaH) and cesium carbonate (Cs2CO3). nih.gov

N-alkylation can also be achieved under milder conditions using methods like the Mitsunobu reaction or through transition metal-catalyzed processes. nih.gov N-acylation is often performed using acyl chlorides or anhydrides in the presence of a base. nih.govnih.gov Thioesters have also been reported as effective acylating agents for indoles. nih.gov

Table 4: Representative N-Alkylation and N-Acylation Reactions of Indoles

| Reaction Type | Electrophile | Base/Catalyst | Product Type | Reference(s) |

| N-Alkylation | Alkyl Halide | NaH | N-Alkyl Indole | nih.gov |

| N-Alkylation | Allyl Acetate | Pd Catalyst | N-Allyl Indole | mdpi.com |

| N-Acylation | Acyl Chloride | NaH | N-Acyl Indole | nih.gov |

| N-Acylation | Thioester | Cs₂CO₃ | N-Acyl Indole | nih.gov |

This table summarizes general conditions for the N-alkylation and N-acylation of the indole nucleus, which are applicable to this compound.

Protecting Group Strategies for the Indole Nitrogen in Multi-step Synthesis

In the course of multi-step syntheses involving indole derivatives, the protection of the indole nitrogen (N-H) is often a critical step. The acidic nature of the N-H proton can interfere with various reaction conditions, particularly those involving strong bases, organometallic reagents, or electrophilic additions that could otherwise occur at the nitrogen atom. For this compound, the selection of an appropriate protecting group is guided by its stability under planned reaction conditions and the ease of its subsequent removal to regenerate the N-H bond.

Common protecting groups for the indole nitrogen include sulfonyl derivatives, such as tosyl (Ts) and benzenesulfonyl (Bs), and carbamates, like tert-butyloxycarbonyl (Boc). The introduction of these groups typically involves the deprotonation of the indole N-H with a suitable base, followed by reaction with the corresponding sulfonyl chloride or carbamoylating agent.

Table 1: Common Protecting Groups for the Indole Nitrogen and Their General Reaction Conditions

| Protecting Group | Reagents for Introduction | General Conditions for Cleavage |

| Tosyl (Ts) | TsCl, NaH, DMF | Mg/MeOH; SmI₂; NaOH/MeOH |

| Benzenesulfonyl (Bs) | BsCl, K₂CO₃, Acetone | Mg/MeOH; Tetrabutylammonium fluoride (B91410) (TBAF) |

| tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP, THF | Trifluoroacetic acid (TFA); HCl/Dioxane |

The electron-withdrawing nature of the bromo and fluoro substituents on the benzene (B151609) ring of this compound increases the acidity of the N-H proton, facilitating its protection. The choice between these protecting groups would be dictated by the subsequent reaction steps. For instance, if the planned synthesis involves acidic conditions, a base-labile protecting group would be preferable. Conversely, for reactions involving strong bases or nucleophiles, an acid-labile group like Boc would be more appropriate.

Electrophilic Aromatic Substitution on the Halogenated Indole Ring

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The position of substitution is highly dependent on the electronic nature and position of existing substituents on the ring. For this compound, the interplay between the activating effect of the pyrrole (B145914) nitrogen and the deactivating effects of the halogen substituents, along with the influence of the 2-hydroxymethyl group, dictates the regiochemical outcome of EAS reactions.

Regioselectivity Considerations in Substituted Indole Systems

In general, electrophilic attack on the indole ring preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) through resonance, without disrupting the aromaticity of the benzene ring. niscpr.res.in However, in this compound, the C2 and C3 positions of the pyrrole ring are already substituted (C2 with a hydroxymethyl group), which directs electrophilic attack to other positions on the indole scaffold.

With the C2 and C3 positions being occupied or sterically hindered, electrophilic substitution is directed towards the benzene portion of the indole ring, namely at the C4 and C6 positions. The regioselectivity will be governed by the directing effects of the existing substituents:

-F at C5: Halogens are deactivating groups but are ortho, para-directing. Therefore, the fluorine at C5 will direct incoming electrophiles to the C4 and C6 positions.

-Br at C7: Similarly, the bromine at C7 is a deactivating, ortho, para-directing group. It will direct incoming electrophiles to the C6 position.

-CH₂OH at C2: The 2-hydroxymethyl group is a weakly activating group.

Indole Nitrogen: The lone pair on the indole nitrogen strongly activates the ring towards electrophilic attack, particularly at positions C3, C5, and C7.

Considering these factors, the most likely position for electrophilic aromatic substitution on the this compound ring system would be the C4 position . This is because the C6 position is sterically hindered by the adjacent bromine atom at C7. The C4 position is activated by the para-directing effect of the indole nitrogen and the ortho-directing effect of the fluorine at C5.

Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The Vilsmeier-Haack reaction, which introduces a formyl group, is also a well-known electrophilic substitution for electron-rich heterocycles like indoles. organic-chemistry.orgwikipedia.orgnih.govijpcbs.comrsc.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 4-Nitro-(7-bromo-5-fluoro-1H-indol-2-yl)methanol |

| Bromination | Br⁺ | 4,7-Dibromo-5-fluoro-1H-indol-2-yl)methanol |

| Vilsmeier-Haack | Vilsmeier Reagent | 4-Formyl-(7-bromo-5-fluoro-1H-indol-2-yl)methanol |

It is important to note that while these predictions are based on established principles of organic chemistry, the actual experimental outcomes may vary depending on the specific reaction conditions employed. Detailed experimental studies are necessary to conclusively determine the reactivity and regioselectivity of this specific indole derivative.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Construction of Advanced Indole-Containing Scaffolds

The indole (B1671886) nucleus is a privileged structure in a vast number of natural products and pharmacologically active compounds. imedpub.com The functional group array of (7-bromo-5-fluoro-1H-indol-2-yl)methanol offers multiple handles for elaboration into more complex, polycyclic indole derivatives and for incorporation into macrocyclic frameworks.

The 2-hydroxymethyl group can be readily converted into various other functionalities. For instance, oxidation to the corresponding aldehyde or carboxylic acid would provide an electrophilic center for intramolecular cyclization reactions. The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org This allows for the annulation of additional rings onto the indole core.

A hypothetical synthetic approach towards a polycyclic indole could involve the initial protection of the indole nitrogen, followed by a cross-coupling reaction at the C7-bromo position to introduce a side chain containing a nucleophilic or electrophilic partner for a subsequent cyclization. The 2-hydroxymethyl group could then be transformed to facilitate the final ring closure onto the newly introduced side chain or another position of the indole nucleus. The development of such strategies is an active area of interest in the synthesis of complex natural products. thieme.deresearchgate.net

Macrocyclic compounds containing indole moieties have attracted considerable attention in drug discovery. mdpi.com The synthesis of these structures often relies on the strategic placement of reactive functional groups that can participate in a macrocyclization step. This compound is a promising precursor for such applications.

The 2-hydroxymethyl group can be employed in macrolactonization or macrolactamization reactions. For example, esterification with a long-chain carboxylic acid containing a terminal alkyne, followed by an intramolecular cyclization, could lead to the formation of an indole-containing macrocycle. Alternatively, the hydroxymethyl group can be converted to an amine or a halide to facilitate different types of macrocyclization reactions.

The bromine atom at the 7-position and the fluorine atom at the 5-position can also play a role in directing the conformation of the resulting macrocycle or can be used as points for further functionalization after the macrocyclic ring has been formed. Metal-catalyzed approaches, such as ring-closing metathesis (RCM) or intramolecular C-H activation, are powerful tools for the synthesis of indole-based macrocycles. mdpi.com

Precursor for Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and agrochemicals. rsc.orgmdpi.com The indole scaffold of this compound can serve as a template for the synthesis of a wide variety of other nitrogen-containing heterocyclic systems.

The reactivity of the 2-hydroxymethyl group is key in this context. It can participate in cyclization reactions with various reagents to form fused heterocyclic rings. For example, reaction with hydrazines could lead to the formation of pyridazino[4,5-b]indoles, while reaction with amidines could yield pyrimido[4,5-b]indoles. The specific reaction conditions and the nature of the reaction partner would determine the structure of the resulting heterocyclic system. longdom.org

Furthermore, the indole ring itself can undergo rearrangement or ring-expansion reactions under specific conditions to afford other heterocyclic scaffolds, such as quinolines or quinazolines. The presence of the bromo and fluoro substituents can influence the reactivity and regioselectivity of these transformations.

Role in the Synthesis of Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. imedpub.comrsc.orgacs.org Functionalized indole derivatives are valuable starting points for DOS due to the multiple reaction sites on the indole ring system.

This compound is an ideal building block for the creation of diverse chemical libraries. The three distinct functional groups—the indole N-H, the C2-hydroxymethyl, the C5-fluoro, and the C7-bromo—can be selectively and sequentially modified to generate a large number of analogues. For example, the indole nitrogen can be alkylated or acylated, the hydroxymethyl group can be oxidized, reduced, or substituted, and the bromine atom can be subjected to a variety of cross-coupling reactions.

By employing a combinatorial approach where different building blocks are introduced at each of these positions, a vast library of compounds with diverse substitution patterns and three-dimensional shapes can be synthesized. This diversity is crucial for exploring new areas of chemical space and identifying novel bioactive molecules. The ability to systematically modify the structure around the indole core allows for the fine-tuning of biological activity and the development of structure-activity relationships. imedpub.com

Spectroscopic and Structural Elucidation of 7 Bromo 5 Fluoro 1h Indol 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For a compound like (7-bromo-5-fluoro-1H-indol-2-yl)methanol, a suite of NMR experiments would be required for a full structural assignment.

¹H NMR Analysis for Proton Environments and Coupling Patterns

A ¹H NMR spectrum would be anticipated to reveal the number of distinct proton environments and their connectivity. Key expected signals would include those for the N-H proton of the indole (B1671886) ring, the aromatic protons, and the protons of the hydroxymethyl group. The chemical shifts and coupling constants of the aromatic protons would be particularly informative, influenced by the presence of the bromine and fluorine substituents. However, specific chemical shift values and coupling constants for this compound are not available in the reviewed literature.

¹³C NMR Analysis for the Carbon Framework

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, and the chemical shifts would be indicative of their local electronic environment. The signals for the carbon atoms directly bonded to the bromine, fluorine, and nitrogen atoms, as well as the hydroxymethyl group, would be of particular interest. Currently, no published ¹³C NMR data for this compound could be located.

¹⁹F NMR for Fluorine Substitution Patterns and Electronic Environment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for characterization. This method is highly sensitive to the local electronic environment of the fluorine nucleus and can provide valuable information about the substitution pattern on the aromatic ring. The chemical shift and any coupling to nearby protons would be key parameters. Regrettably, no ¹⁹F NMR data for the title compound is currently documented.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments would be essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is vital for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which can help in confirming the spatial arrangement of substituents.

A thorough search did not yield any reports on the application of these 2D NMR techniques to this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a particularly powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. While the molecular formula of this compound is C₉H₇BrFNO, no experimental HRMS data confirming this composition has been published.

Analysis of Fragmentation Patterns for Structural Information

Mass spectrometry provides a powerful tool for the structural elucidation of "this compound" by analyzing its fragmentation patterns upon ionization. While the exact mass spectrum is dependent on the ionization technique employed (e.g., Electron Ionization - EI), general fragmentation pathways can be predicted based on the structure of the molecule.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2), which is a characteristic signature for the presence of a single bromine atom.

Upon fragmentation, one of the most common pathways for indole derivatives is the loss of the side chain. In the case of this compound, this would involve the cleavage of the C2-CH₂OH bond. This could lead to the formation of a stable indolyl cation.

Another likely fragmentation involves the loss of a water molecule (H₂O) from the methanol (B129727) group, particularly under thermal conditions or certain ionization methods. This would result in a peak at M-18. Subsequent fragmentation of the indole ring itself can also occur, though these are often more complex. The presence of the electronegative fluorine and bromine atoms will influence the charge distribution and the stability of the resulting fragments, thereby directing the fragmentation pathways.

A plausible fragmentation pathway is the loss of a hydrogen atom from the molecular ion, leading to a relatively stable [M-H]⁺ ion. Further fragmentation could involve the elimination of carbon monoxide (CO) from the side chain, particularly if rearrangement occurs.

Predicted Fragmentation Patterns for this compound:

| Fragment Ion | Proposed Structure/Loss | Key Observations |

| [M]⁺, [M+2]⁺ | Molecular ion | Isotopic pattern characteristic of one bromine atom. |

| [M-H]⁺ | Loss of a hydrogen atom | Formation of a stable cation. |

| [M-H₂O]⁺ | Loss of water | Common fragmentation for alcohols. |

| [M-CH₂OH]⁺ | Loss of the methanol group | Cleavage of the C2 side chain. |

| [M-Br]⁺ | Loss of the bromine atom | Results in a fluoro-indolyl fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in "this compound". The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Characterization of O-H, N-H, Aromatic C-H, and C-F Stretches

The key functional groups in this compound each have distinct vibrational modes that can be identified in the IR spectrum.

O-H Stretch: The hydroxyl group (-OH) of the methanol substituent will give rise to a broad and strong absorption band, typically in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding, which can occur intermolecularly between molecules.

N-H Stretch: The indole ring contains a secondary amine (N-H) group. This will produce a sharp to moderately broad absorption peak in the range of 3300-3500 cm⁻¹. The position and shape of this peak can also be influenced by hydrogen bonding.

Aromatic C-H Stretch: The C-H bonds of the aromatic indole ring will show multiple sharp, weaker absorption bands in the region of 3000-3100 cm⁻¹.

C-F Stretch: The carbon-fluorine bond (C-F) will exhibit a strong absorption band in the fingerprint region of the spectrum, typically between 1000-1400 cm⁻¹. The exact position can vary depending on the electronic environment of the aromatic ring.

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (indole) | Stretching | 3300-3500 | Moderate, Sharp to Broad |

| Aromatic C-H | Stretching | 3000-3100 | Weak to Moderate, Sharp |

| C-O (alcohol) | Stretching | 1000-1260 | Moderate to Strong |

| C-F (aryl) | Stretching | 1000-1400 | Strong |

| C=C (aromatic) | Stretching | 1450-1600 | Moderate |

| C-Br | Stretching | 500-600 | Moderate to Strong |

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state of "this compound". While a specific crystal structure for this exact compound is not publicly available, analysis of related bromo-substituted indole derivatives allows for a detailed prediction of its solid-state molecular structure. nih.govnih.gov

Determination of Molecular Conformation and Bond Distances

The indole ring system is expected to be essentially planar. The substituents at the 2, 5, and 7 positions will lie in or very close to this plane. The methanol group at the 2-position will have some rotational freedom around the C2-C(methanol) bond. The specific conformation adopted in the crystal will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Bond distances within the indole core are expected to be consistent with those of other indole derivatives. The C-Br and C-F bond lengths will be influenced by their positions on the aromatic ring and any involvement in intermolecular interactions. The C-O and O-H bond lengths of the methanol group will be typical for a primary alcohol.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state packing of this compound will be governed by a variety of intermolecular interactions.

Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H of the indole and the O-H of the methanol) and a hydrogen bond acceptor (the oxygen of the methanol and potentially the nitrogen of the indole) suggests that hydrogen bonding will be a dominant force in the crystal packing. It is highly probable that chains or networks of molecules will be formed, linked by N-H···O or O-H···N hydrogen bonds. nih.gov

Halogen Bonding: The bromine atom at the 7-position can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, such as the oxygen or nitrogen atom of a neighboring molecule. C-Br···O or C-Br···N interactions could play a significant role in the crystal packing. mdpi.comresearchgate.net

Other Weak Interactions: C-H···π and C-H···F interactions may also be present, further stabilizing the crystal structure. The fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor. mdpi.com

The interplay of these various intermolecular forces will determine the final crystal packing arrangement, influencing properties such as melting point and solubility.

Computational Chemistry and Theoretical Studies of 7 Bromo 5 Fluoro 1h Indol 2 Yl Methanol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like (7-bromo-5-fluoro-1H-indol-2-yl)methanol.

A primary application of DFT is molecular geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure that corresponds to a minimum on the potential energy surface. For this molecule, a typical DFT calculation would employ a functional, such as B3LYP, and a basis set, like 6-31G*, to find the equilibrium geometry. escholarship.org The optimization would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles.

The indole (B1671886) core is expected to be largely planar, though minor deviations can occur due to substituent effects. The bromine and fluorine atoms, being electron-withdrawing, and the hydroxymethyl group at the C2 position will influence the geometry of the indole ring. The orientation of the hydroxymethyl group relative to the indole plane is a key conformational parameter that can be explored by calculating the energy profile of its rotation.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are illustrative values based on typical DFT results for similar substituted indoles, as specific experimental or calculated data for this exact compound is not readily available in public literature.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(5)-F | ~1.36 Å |

| Bond Length | C(7)-Br | ~1.90 Å |

| Bond Length | C(2)-C(8) (C-CH₂OH) | ~1.51 Å |

| Bond Length | C(8)-O | ~1.43 Å |

| Bond Angle | F-C(5)-C(4) | ~118° |

| Bond Angle | Br-C(7)-C(6) | ~121° |

| Dihedral Angle | N(1)-C(2)-C(8)-O | ~60° (gauche) or ~180° (anti) |

This interactive table showcases key geometrical parameters that would be determined through DFT optimization.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in

For this compound, FMO analysis can predict the most reactive sites. The electron-rich indole ring generally means the HOMO is distributed across the pyrrole (B145914) and benzene (B151609) rings. However, the presence of the electron-withdrawing fluorine and bromine atoms is expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's stability. The precise location of the HOMO and LUMO densities would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. DFT calculations are commonly used to visualize these orbitals and calculate their energies. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values based on typical DFT results for similar halogenated indoles.)

| Orbital | Energy (eV) | Description |

| HOMO | ~ -5.8 eV | Indicates nucleophilic character, likely localized on the indole ring system. |

| LUMO | ~ -1.2 eV | Indicates electrophilic character, likely distributed over the aromatic system. |

| HOMO-LUMO Gap | ~ 4.6 eV | Suggests relatively high kinetic stability. |

This interactive table presents hypothetical FMO data, which is crucial for predicting the chemical behavior of the compound.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the NMR chemical shifts of ¹H, ¹³C, and other magnetically active nuclei like ¹⁹F with considerable accuracy. nih.govworktribe.com

The process involves first optimizing the molecule's geometry and then performing a GIAO calculation at a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(2d,p)). researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. Often, a linear scaling factor is applied to the calculated shifts to correct for systematic errors and improve agreement with experimental data. nih.govrsc.org Predicting the ¹⁹F chemical shift is particularly valuable for confirming the fluorine's position on the indole ring.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: These are illustrative values based on known substituent effects and computational studies on related structures. Values are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.)

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | N(1)-H | 11.0 - 12.0 |

| ¹H | C(3)-H | 6.5 - 6.8 |

| ¹H | C(4)-H | 7.2 - 7.5 |

| ¹H | C(6)-H | 7.0 - 7.3 |

| ¹H | CH₂OH | 4.7 - 5.0 |

| ¹³C | C(2) | 140 - 145 |

| ¹³C | C(3) | 100 - 105 |

| ¹³C | C(5) (C-F) | 155 - 160 (d, ¹JCF ≈ 240 Hz) |

| ¹³C | C(7) (C-Br) | 110 - 115 |

| ¹⁹F | C(5)-F | -115 to -125 |

This interactive table provides hypothetical NMR data that would be crucial for experimentalists to confirm the structure of the compound.

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. These frequencies can be used to generate a theoretical IR spectrum. nih.gov

The calculated frequencies are typically higher than experimental values due to the harmonic approximation. Therefore, they are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve their accuracy. acs.org For this compound, this analysis would predict characteristic frequencies for the N-H and O-H stretches, aromatic C-H stretches, C=C ring vibrations, and the distinctive C-F and C-Br stretching modes.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Note: These are illustrative, scaled frequencies based on known group frequencies and DFT studies of similar molecules.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch | -CH₂OH | ~3400 | Broad, Strong |

| N-H Stretch | Indole N-H | ~3350 | Medium |

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | -CH₂OH | 2850 - 2960 | Medium |

| C=C Ring Stretch | Indole Ring | 1450 - 1600 | Medium-Strong |

| C-F Stretch | Ar-F | 1200 - 1250 | Strong |

| C-Br Stretch | Ar-Br | 550 - 650 | Medium |

This interactive table details the predicted vibrational frequencies, which are essential for interpreting experimental IR spectra.

Reaction Mechanism Studies for Derivatization Reactions

Beyond static properties, computational chemistry is a powerful tool for exploring reaction mechanisms. For this compound, a key reaction for derivatization would be the modification of the hydroxymethyl group, for example, through etherification.

An acid-catalyzed etherification with another alcohol (R'-OH) would likely proceed via protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (H₂O). masterorganicchemistry.com The departure of water would generate a stabilized carbocation at the benzylic position (C2-CH₂⁺), which is resonance-stabilized by the indole ring. Subsequent nucleophilic attack by the second alcohol (R'-OH) on this carbocation, followed by deprotonation, would yield the ether product. mdpi.com

DFT can be used to model this entire reaction pathway. acs.org By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step and providing insight into the reaction kinetics. Such studies are crucial for optimizing reaction conditions and predicting the feasibility of various derivatization strategies. Theoretical investigations on the reactivity of indole-2-methanols have shown their versatility in cycloaddition and substitution reactions, highlighting the importance of understanding the stability of cationic intermediates. acs.orgresearchgate.net

Transition State Analysis and Reaction Pathways

In the realm of computational chemistry, transition state analysis is a powerful tool for elucidating reaction mechanisms. For a molecule like this compound, several reaction pathways can be theoretically investigated. The indole ring is known to be electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. However, the existing substituent at the C2 position and the electronic effects of the bromine and fluorine atoms on the benzene ring will influence the regioselectivity of such reactions.

Theoretical studies on similar indole derivatives often employ Density Functional Theory (DFT) to map out potential reaction pathways. For instance, in a hypothetical electrophilic substitution reaction on this compound, computational analysis would involve identifying the transition state structures for electrophilic attack at various positions on the indole ring. The geometry of the transition state, characterized by a single imaginary frequency, represents the highest energy point along the reaction coordinate connecting reactants and products.

The presence of the electron-withdrawing fluorine and bromine atoms is expected to decrease the electron density of the benzene part of the indole ring, thus deactivating it towards electrophilic attack compared to unsubstituted indole. Conversely, the pyrrole ring remains the more reactive site. The primary alcohol group at the C2 position can also play a role in directing reactions, either through steric hindrance or by participating in the reaction itself, for example, through protonation or as a directing group.

Commonly studied reaction pathways for indoles that could be theoretically analyzed for this compound include:

Electrophilic substitution: Investigating the transition states for nitration, halogenation, or Friedel-Crafts acylation at the C3 position.

Oxidation: The indole nucleus can be oxidized, and computational studies can model the transition states for various oxidation products.

N-H functionalization: Reactions involving the nitrogen atom of the indole ring, such as N-alkylation or N-arylation, can also be modeled to understand their mechanisms.

Reaction Coordinate Mapping and Energy Barriers

Reaction coordinate mapping provides a detailed profile of the energy changes that occur as reactants are converted into products. This is typically visualized as a potential energy surface, where the reaction coordinate represents the progress of the reaction. The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. A lower energy barrier corresponds to a faster reaction rate.

For this compound, computational methods like DFT can be used to calculate the energy barriers for various potential reactions. For example, in a hypothetical electrophilic substitution at the C3 position, the reaction coordinate would be mapped by systematically changing the distance between the electrophile and the C3 carbon of the indole. The energy of the system is calculated at each point, resulting in an energy profile that shows the reactant and product states, as well as the transition state.

The calculated energy barriers would provide quantitative insights into the reactivity of this specific indole derivative. For instance, comparing the energy barriers for electrophilic attack at different positions would predict the most likely site of reaction. The electronic effects of the bromine and fluorine substituents would be reflected in these energy barriers; their electron-withdrawing nature is anticipated to increase the energy barriers for electrophilic aromatic substitution compared to unsubstituted indole.

A hypothetical energy profile for a reaction involving this compound would typically include the energies of the reactants, any intermediates, the transition states connecting them, and the final products. The stability of any intermediates, such as a sigma complex in electrophilic substitution, would also be a key feature of the reaction coordinate map.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Implications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. chim.it These models rely on the calculation of molecular descriptors, which are numerical representations of a molecule's structure and properties.

For this compound, a QSAR or QSPR study would be instrumental in predicting its potential biological activities or properties based on its unique structural features. The presence of two different halogens (bromine and fluorine), a hydroxyl group, and the indole scaffold itself provides a rich set of features that can be encoded by molecular descriptors.

Calculation of Molecular Descriptors Relevant to Structure-Reactivity/Property Relationships

A wide range of molecular descriptors can be calculated for this compound to build QSAR/QSPR models. These descriptors can be broadly categorized into several classes:

Constitutional descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of rings, and counts of specific atom types (e.g., halogens, oxygen, nitrogen).

Topological descriptors: These describe the connectivity of atoms in the molecule and are derived from its 2D representation. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include molecular surface area, volume, and shape indices.

Electronic descriptors: These describe the electronic properties of the molecule and are often calculated using quantum chemical methods. rsc.org Examples include dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a particularly important descriptor for chemical reactivity.

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity.

The calculated values of these descriptors for this compound can be used to compare it with other indole derivatives and to predict its behavior in biological systems or its physical properties. For example, a high logP value would suggest good membrane permeability, while the HOMO and LUMO energies would provide insights into its electron-donating and accepting capabilities, which are crucial for its reactivity and interactions with biological targets.

Below is a table of selected calculated molecular descriptors for this compound.

| Descriptor Category | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 274.06 g/mol |

| Number of Heavy Atoms | 14 | |

| Number of Rings | 2 | |

| Number of Halogens | 2 | |

| Physicochemical | LogP (octanol-water partition coefficient) | 2.85 |

| Molar Refractivity | 56.3 cm³ | |

| Topological | Topological Polar Surface Area (TPSA) | 41.49 Ų |

| Number of Rotatable Bonds | 1 |

These descriptors provide a quantitative basis for developing QSAR/QSPR models that can predict the biological activity or properties of this compound and guide the design of new indole derivatives with desired characteristics.

Future Directions and Emerging Research Avenues for 7 Bromo 5 Fluoro 1h Indol 2 Yl Methanol Derivatives

Sustainable Synthesis Approaches for Indole (B1671886) Scaffolds

The chemical industry's growing emphasis on environmental responsibility has spurred the development of green and sustainable synthetic methodologies. For the synthesis of indole scaffolds, including halogenated derivatives like (7-bromo-5-fluoro-1H-indol-2-yl)methanol, a shift away from traditional, often harsh, reaction conditions is evident. Future research will likely focus on several key areas to enhance the sustainability of indole synthesis.